N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide
Overview
Description
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its complex molecular structure, which includes phenyl, oxo, and anilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-dimethylphenylamine and 4-phenoxyaniline. These intermediates are then subjected to various reactions, including acylation, etherification, and condensation, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl and anilino groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Benzamides are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Research may focus on understanding the compound’s mechanism of action and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide include other benzamide derivatives, such as:
- N-(2,4-dimethylphenyl)-4-(2-oxo-2-phenylamino)benzamide
- N-(2,4-dimethylphenyl)-4-(2-oxo-2-anilino)benzamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the phenoxyanilino group. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-8-17-27(21(2)18-20)31-29(33)22-9-13-24(14-10-22)34-19-28(32)30-23-11-15-26(16-12-23)35-25-6-4-3-5-7-25/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZTUNTOZFRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.